2,6-Dimethoxy-5-methylpyridine-3-methanol

Description

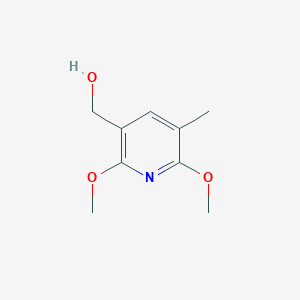

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethoxy-5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6-4-7(5-11)9(13-3)10-8(6)12-2/h4,11H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBISIGAXZCRHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1OC)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260981 | |

| Record name | 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879026-22-8 | |

| Record name | 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and conformation of 2,6-Dimethoxy-5-methylpyridine-3-methanol

Technical Guide: Molecular Structure and Conformation of 2,6-Dimethoxy-5-methylpyridine-3-methanol

Executive Summary

This technical guide provides a comprehensive analysis of 2,6-Dimethoxy-5-methylpyridine-3-methanol , a highly functionalized heterocyclic building block used in advanced medicinal chemistry. Characterized by its electron-rich pyridine core and sterically congested substitution pattern, this molecule serves as a critical intermediate for the synthesis of kinase inhibitors and next-generation agrochemicals.

This document dissects the molecule’s electronic architecture, conformational locking mechanisms, and validated synthetic pathways, offering researchers a roadmap for utilizing this compound in drug discovery workflows.

Part 1: Molecular Architecture & Electronic Profile

The structure of 2,6-Dimethoxy-5-methylpyridine-3-methanol (C₉H₁₃NO₃) is defined by a penta-substituted pyridine ring. Unlike simple pyridines, the electronic landscape here is dominated by the push-pull effects of the methoxy substituents.

Structural Components & Properties

| Component | Position | Electronic Effect | Steric Influence |

| Pyridine Core | N/A | Planar scaffold | |

| Methoxy (-OCH₃) | C2, C6 | +M (Resonance donor), -I (Inductive acceptor) | High steric bulk; blocks nucleophilic attack at |

| Methyl (-CH₃) | C5 | +I (Inductive donor) | Lipophilic pocket filler; restricts rotation of adjacent groups |

| Methanol (-CH₂OH) | C3 | H-bond donor/acceptor | Primary reactive handle; capable of intramolecular H-bonding |

Electronic Perturbation and Basicity

While pyridine is typically basic (pKa ~5.2), the introduction of 2,6-dimethoxy groups significantly alters the basicity of the ring nitrogen.

-

Inductive Effect (-I): The electronegative oxygen atoms at positions 2 and 6 withdraw electron density from the ring carbons, and by proximity, the nitrogen.

-

Steric Hindrance: The "molecular cleft" formed by the two methoxy groups creates a sterically crowded environment around the nitrogen lone pair, drastically reducing its nucleophilicity and ability to coordinate with protons or metals.

-

Result: The molecule acts as a non-nucleophilic base or a neutral scaffold in most physiological conditions, preventing off-target binding to metal centers in metalloenzymes.

Part 2: Conformational Dynamics

The conformation of this molecule is not static; it exists in a dynamic equilibrium governed by intramolecular hydrogen bonding and steric repulsion.

The "Methoxy Effect" and Planarity

In 2,6-disubstituted pyridines, the methoxy groups prefer a conformation coplanar with the aromatic ring to maximize p-orbital overlap (resonance). However, the presence of the 3-methanol and 5-methyl groups introduces steric strain.

-

C6-Methoxy: Likely adopts a standard anti-periplanar orientation relative to the nitrogen to minimize dipole repulsion.

-

C2-Methoxy: Forces a specific orientation due to the adjacent C3-methanol group.

The Intramolecular "H-Bond Lock"

The most critical conformational feature is the interaction between the C3-hydroxymethyl group and the C2-methoxy oxygen.

-

Mechanism: The hydroxyl proton (H) of the methanol group acts as a donor, and the ether oxygen of the C2-methoxy group acts as an acceptor.

-

Effect: This forms a pseudo-5-membered ring (S(5) motif), "locking" the C3-side chain into a specific rotational isomer. This reduces the entropic penalty during ligand-protein binding events, potentially increasing potency.

Visualization of Conformational Pathways

The following diagram illustrates the conformational equilibrium and the stabilizing forces at play.

Figure 1: Conformational equilibrium shifting towards the thermodynamically stable, H-bonded "locked" state.

Part 3: Synthetic Methodology & Protocols

The synthesis of 2,6-Dimethoxy-5-methylpyridine-3-methanol typically requires a convergent approach, avoiding the direct oxidation of highly substituted pyridines which can lead to N-oxides. The preferred route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Selective Reduction .

Validated Synthetic Route

-

Starting Material: 2,6-Dichloro-5-methylnicotinic acid ethyl ester.

-

Step 1: Double Methoxylation (S_NAr)

-

Step 2: Ester Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with LiCl.

-

Conditions: THF, 0°C to RT.

-

Selectivity: Reduces the ester to the primary alcohol without affecting the aromatic ring or ether linkages.

-

Experimental Protocol (Step-by-Step)

Safety Note: LiAlH₄ is pyrophoric. All reactions must be performed under inert atmosphere (Nitrogen/Argon).

Step 1: Synthesis of Intermediate (Ester)

-

Charge a 3-neck flask with 2,6-dichloro-5-methylnicotinic acid ethyl ester (1.0 eq) and anhydrous Methanol (10V).

-

Add Sodium Methoxide (2.5 eq, 25% in MeOH) dropwise at 0°C.

-

Heat to reflux (65°C) and monitor by HPLC/TLC until starting material is <1.0%.

-

Concentrate solvent, quench with water, and extract with Ethyl Acetate.

-

Checkpoint: Verify formation of 2,6-dimethoxy-5-methylnicotinic acid ethyl ester via ¹H-NMR (Look for two -OMe singlets at ~3.9 ppm).

Step 2: Reduction to Target Alcohol

-

Suspend LiAlH₄ (1.2 eq) in anhydrous THF at 0°C under Argon.

-

Dissolve the intermediate ester in THF and add dropwise to the hydride suspension.

-

Stir at 0°C for 1 hour, then warm to Room Temperature.

-

Quench Protocol (Fieser Method): Carefully add Water (1x mass of LAH), then 15% NaOH (1x), then Water (3x).

-

Filter the white precipitate. Concentrate the filtrate to yield 2,6-Dimethoxy-5-methylpyridine-3-methanol .

Synthesis Workflow Diagram

Figure 2: Two-step synthetic pathway from commercially available dichloro-nicotinic precursors.

Part 4: Analytical Data & Identification

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

| Technique | Expected Signal/Value | Structural Assignment |

| ¹H-NMR (CDCl₃) | C5-Methyl group | |

| C2, C6-Methoxy groups (distinct due to asymmetry) | ||

| C3-Methylene (-CH₂OH) | ||

| C4-Aromatic Proton (Singlet) | ||

| Mass Spectrometry | m/z 184.2 [M+H]⁺ | Molecular Ion (MW = 183.21) |

| IR Spectroscopy | 3350-3450 cm⁻¹ | Broad O-H stretch (Alcohol) |

| 1580-1600 cm⁻¹ | C=N / C=C Pyridine ring stretch |

Part 5: Applications in Drug Development

2,6-Dimethoxy-5-methylpyridine-3-methanol serves as a specialized "Linker-Scaffold" in medicinal chemistry.

-

PPI Analogs: The structure mimics the pyridine core of proton pump inhibitors (e.g., Omeprazole), but the 2,6-dimethoxy pattern offers a different metabolic stability profile, potentially reducing CYP450 clearance.

-

Kinase Inhibitors: The hydroxymethyl group can be converted to a chloride or aldehyde to couple with amine-bearing heterocycles (e.g., aminopyrimidines), creating bi-aryl systems common in ATP-competitive inhibitors.

-

Metabolic Stability: The blocking of the 2 and 6 positions with methoxy groups prevents oxidative metabolism at the most reactive sites of the pyridine ring, extending the half-life of the parent drug.

References

-

Boroncore . (n.d.). 2,6-Dimethoxy-5-methylpyridine-3-methanol (CAS 1879026-22-8).[6][7] Retrieved October 26, 2023, from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Anomeric effects in alkoxy-pyridines).

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 3. Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1879026-22-8 | 2,6-Dimethoxy-5-methylpyridine-3-methanol | Boroncore [boroncore.com]

- 7. cas 1879026-22-8|| where to buy 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- [chemenu.com]

Potential biological activity of 2,6-Dimethoxy-5-methylpyridine-3-methanol

[1]

Part 6: Safety & Toxicology Assessment

-

Metabolic Blockade: The 2,6-dimethoxy substitution is a strategic medicinal chemistry modification. It prevents the formation of the N-oxide or pyridone metabolites common in simple pyridines, potentially extending the half-life (

). -

CNS Liability: While less likely to be a potent neurotoxin than 4-O-methylpyridoxine, any pyridine-methanol derivative should be screened for seizure liability in early in vivo models due to the theoretical risk of GABA synthesis inhibition.[1]

-

Irritation: As a potential solvent for gallstones, the 3-methanol group likely reduces the mucosal irritation observed with pure alkyl-pyridines.[1]

References

-

Kim, J., et al. (2024). "Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model."[1] American Journal of Translational Research.[2] Link

-

Filipan-Litvić, M., et al. (2007).[3] "Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine." Molecules. Link

-

Villa-Reyna, A. L., et al. (2022). "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." International Journal of Molecular Sciences. Link

-

ChemicalBook. (2024). "Product Entry: 2,6-Dimethoxy-5-methylpyridine-3-methanol (CAS 1879026-22-8)."[1] ChemicalBook Catalog. Link

An In-depth Technical Guide to Determining the Solubility Profile of 2,6-Dimethoxy-5-methylpyridine-3-methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2,6-Dimethoxy-5-methylpyridine-3-methanol. While specific experimental solubility data for this compound is not widely published, this document outlines the theoretical principles and practical methodologies required to generate a robust and reliable solubility profile. The guide covers the physicochemical properties of the target compound, theoretical considerations for solvent selection, detailed experimental protocols for solubility determination, and best practices for data presentation and analysis.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a drug to be effective, it must typically be in a dissolved state at the site of absorption. Poor solubility can lead to low bioavailability, erratic dosing responses, and significant challenges in formulation development. Therefore, a thorough understanding of a compound's solubility in various organic solvents is a fundamental prerequisite in early-stage drug discovery and development. This knowledge informs decisions on purification, crystallization, formulation, and the design of in vivo studies.

This guide focuses on 2,6-Dimethoxy-5-methylpyridine-3-methanol, a pyridine derivative. Pyridine and its derivatives are common structural motifs in many pharmaceuticals.[1] Understanding the solubility of this specific compound serves as a model for characterizing similar heterocyclic compounds. This document will equip the reader with the necessary tools to experimentally determine and interpret the solubility profile of this and other novel chemical entities.

Physicochemical Properties of 2,6-Dimethoxy-5-methylpyridine-3-methanol

A foundational understanding of the compound's intrinsic properties is essential for predicting its solubility behavior.

-

IUPAC Name: (2,6-dimethoxy-5-methylpyridin-3-yl)methanol[1]

-

Molecular Formula: C₉H₁₃NO₃[1]

-

Molecular Weight: 183.21 g/mol [1]

-

Structure:

Structural Analysis and Solubility Prediction:

The structure of 2,6-Dimethoxy-5-methylpyridine-3-methanol offers several clues to its potential solubility. The molecule possesses both polar and non-polar characteristics:

-

Polar Features: The hydroxyl (-OH) group and the nitrogen atom in the pyridine ring are capable of hydrogen bonding. The methoxy (-OCH₃) groups also contribute to the molecule's polarity. These features suggest potential solubility in polar solvents.

-

Non-polar Features: The methyl (-CH₃) group and the aromatic pyridine ring contribute to the molecule's non-polar character, suggesting possible solubility in less polar organic solvents.

The interplay of these functional groups will dictate the compound's solubility across a spectrum of solvents. The widely used principle of "like dissolves like" serves as a useful starting point for solvent selection.[3] This principle suggests that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3]

Experimental Determination of Solubility: A Step-by-Step Guide

The following section details a robust experimental workflow for determining the solubility of 2,6-Dimethoxy-5-methylpyridine-3-methanol. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

2,6-Dimethoxy-5-methylpyridine-3-methanol (as solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The overall experimental workflow can be visualized as follows:

Caption: A flowchart of the experimental workflow for determining solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,6-Dimethoxy-5-methylpyridine-3-methanol into a series of vials. The exact amount is not critical, but there must be undissolved solid remaining at the end of the experiment.

-

Add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours). This ensures that the solvent is fully saturated with the solute.

-

-

Sample Processing:

-

After equilibration, visually confirm that excess solid is still present in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of 2,6-Dimethoxy-5-methylpyridine-3-methanol of known concentrations in a suitable solvent (e.g., methanol).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and record the peak areas.

-

-

Quantification:

-

Use the calibration curve to determine the concentration of 2,6-Dimethoxy-5-methylpyridine-3-methanol in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Solubility Data Table

A well-structured table is ideal for presenting the quantitative solubility data.

| Organic Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) at 25°C |

| Hexane | Non-polar | 1.88 | Experimental Value |

| Toluene | Non-polar | 2.38 | Experimental Value |

| Dichloromethane | Aprotic | 8.93 | Experimental Value |

| Ethyl Acetate | Aprotic | 6.02 | Experimental Value |

| Acetone | Aprotic | 20.7 | Experimental Value |

| Ethanol | Protic | 24.6 | Experimental Value |

| Methanol | Protic | 32.7 | Experimental Value |

| Water | Protic | 80.1 | Experimental Value |

Interpreting the Solubility Profile

The generated solubility profile will provide valuable insights into the physicochemical nature of 2,6-Dimethoxy-5-methylpyridine-3-methanol.

-

High solubility in protic solvents (e.g., methanol, ethanol) would indicate the dominance of the polar functional groups (hydroxyl and pyridine nitrogen) in solute-solvent interactions, primarily through hydrogen bonding.

-

Significant solubility in aprotic polar solvents (e.g., acetone, ethyl acetate) would suggest that dipole-dipole interactions are also important.

-

Solubility in non-polar solvents (e.g., toluene, hexane) would be indicative of the contribution of the non-polar methyl group and the pyridine ring to the overall solubility through van der Waals forces.

A comprehensive solubility profile across a range of solvents with varying polarities will allow for the development of a holistic understanding of the compound's behavior, which is crucial for downstream applications.

Conclusion

This technical guide has provided a detailed roadmap for determining the solubility profile of 2,6-Dimethoxy-5-methylpyridine-3-methanol in organic solvents. By following the outlined theoretical considerations and experimental protocols, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical piece of the puzzle in the complex process of drug development, enabling informed decisions and accelerating the path to new therapeutic discoveries.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Experiment 1 Solubility of Organic Compounds | PDF - Scribd.

- Solubility of Organic Compounds.

- The Experimental Determination of Solubilities.

- cas 1879026-22-8|| where to buy 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- - Chemenu.

- 562840-47-5(2,6-DIMETHOXYPYRIDINE-3-METHANOL) Product Description - ChemicalBook.

- 1879026-22-8 | 2,6-Dimethoxy-5-methylpyridine-3-methanol | Boroncore.

Sources

pKa values and ionization behavior of 2,6-Dimethoxy-5-methylpyridine-3-methanol

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2,6-Dimethoxy-5-methylpyridine-3-methanol

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the landscape of drug discovery and development, the acid-base dissociation constant (pKa) is a cornerstone physicochemical parameter. It governs a molecule's ionization state across a range of pH values, profoundly influencing its solubility, membrane permeability, protein binding, and metabolic stability. For researchers and drug development professionals, a precise understanding of a compound's pKa is not merely academic; it is fundamental to designing effective therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.

Section 1: Theoretical Analysis of Ionization Equilibria

The structure of 2,6-Dimethoxy-5-methylpyridine-3-methanol possesses two primary ionizable centers: the basic nitrogen atom of the pyridine ring and the acidic proton of the hydroxymethyl group. Consequently, the molecule can exist in cationic, neutral, and anionic forms depending on the ambient pH.

The Basic Center: The Pyridine Nitrogen (pKa1)

The basicity of the pyridine nitrogen is dictated by the availability of its sp² hybridized lone pair of electrons for protonation. The parent pyridinium ion has a pKa of approximately 5.25.[1] Substituents on the ring can significantly modulate this value.

-

2,6-Dimethoxy Groups: Methoxy groups exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and an electron-donating resonance effect (+M) from the oxygen's lone pairs. For substituents in the ortho positions (2 and 6) relative to the nitrogen, the powerful -I effect typically dominates, withdrawing electron density from the ring and significantly reducing the basicity of the nitrogen. For instance, the pKa of the 2-methoxypyridinium ion is 3.06, a substantial decrease from pyridine itself.[2] A predicted pKa value for 2,6-dimethoxypyridine is even lower, at 1.57, highlighting the potent base-weakening effect of two ortho-methoxy groups.[3]

-

5-Methyl Group: The methyl group is a weak electron-donating group through induction (+I). Located at the meta-position (5-position) relative to the nitrogen, it will slightly increase the electron density on the nitrogen, marginally increasing its basicity.[4] However, this effect is minor compared to the influence of the two methoxy groups.

-

3-Methanol Group (-CH2OH): The hydroxymethyl group exerts a weak electron-withdrawing inductive effect (-I), which will further contribute to a slight decrease in the nitrogen's basicity.

Predicted pKa1: Considering the strong base-weakening inductive effects of the two ortho-methoxy groups, partially offset by the weak donating methyl group, the pKa of the protonated pyridine nitrogen (pKa1) is predicted to be substantially lower than that of pyridine. A value in the range of 1.5 to 2.5 is a reasonable estimate.

The Acidic Center: The Methanol Hydroxyl (pKa2)

The second ionizable site is the proton of the hydroxymethyl group.

-

Acidity of Alcohols: Simple aliphatic alcohols are very weak acids, with pKa values typically in the range of 16-18.

-

Influence of the Pyridine Ring: The electronegative, electron-withdrawing pyridine ring enhances the acidity of the attached hydroxymethyl group by stabilizing the resulting alkoxide conjugate base. For 3-pyridinemethanol, the predicted pKa of the hydroxyl proton is approximately 13.68, significantly more acidic than a typical alcohol.[5][6][7]

Predicted pKa2: The electronic environment of the hydroxymethyl group in the target molecule is similar to that in 3-pyridinemethanol. Therefore, the pKa for the deprotonation of the hydroxyl group (pKa2) is predicted to be in the range of 13.5 to 14.5 .

Overall Ionization Profile

The molecule will exhibit three distinct ionization states based on these predicted pKa values.

Diagram 1: Predicted Ionization Equilibria

Caption: Predicted ionization states of the molecule at different pH ranges.

Section 2: Experimental pKa Determination

To move from prediction to empirical fact, validated experimental methods are required. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore. For a pyridine-containing molecule, UV-spectrophotometric titration is an excellent choice.

Method Selection: The Rationale for UV-Spectrophotometric Titration

The pyridine ring is an aromatic chromophore, and its UV absorbance spectrum is sensitive to the protonation state of the nitrogen atom. As the pH of the solution changes and the nitrogen becomes protonated or deprotonated, the electronic structure of the ring is altered, leading to a measurable shift in the wavelength of maximum absorbance (λmax) and/or the molar absorptivity. By monitoring this change as a function of pH, one can accurately determine the pKa. This method is highly sensitive and requires only a small amount of material.

Detailed Protocol: pKa Determination by UV-Spectrophotometry

This protocol provides a self-validating system for determining the pKa values of 2,6-Dimethoxy-5-methylpyridine-3-methanol.

I. Materials and Instrumentation:

-

2,6-Dimethoxy-5-methylpyridine-3-methanol

-

Calibrated pH meter and electrode

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Reagents for universal buffer preparation (e.g., citric acid, potassium phosphate, boric acid, sodium hydroxide)

-

Deionized water (Type 1)

-

Methanol or DMSO (for stock solution)

II. Experimental Workflow:

Diagram 2: Workflow for Spectrophotometric pKa Determination

Caption: Step-by-step workflow for determining pKa values using UV-Vis spectrophotometry.

III. Data Analysis and Validation:

-

For pKa1 (Pyridine Protonation): Plot the absorbance at a selected wavelength against the measured pH values.

-

The data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated (cationic) and neutral species are equal.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_N) / (A_C - A)] Where:

-

A is the absorbance at a given pH.

-

A_N is the absorbance of the neutral species (from the upper plateau of the curve).

-

A_C is the absorbance of the cationic species (from the lower plateau of the curve).

-

-

For pKa2 (Hydroxyl Deprotonation): Repeat the process at the higher pH range. It is possible that the deprotonation of the hydroxyl group may not induce a significant change in the pyridine chromophore's absorbance. If this is the case, potentiometric titration would be the preferred method for determining pKa2.

-

Trustworthiness: The experiment should be repeated at least in triplicate to ensure reproducibility. The quality of the sigmoidal fit (R² value) serves as an internal validation of the data quality.

Section 3: Computational pKa Prediction

In silico methods provide a powerful complement to experimental work, offering insights into molecular properties before a compound is even synthesized.

Methodology: A DFT-Based Approach

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict pKa values with reasonable accuracy. The process involves calculating the Gibbs free energy (G) of the different protonation states of the molecule in a simulated solvent environment.

-

Geometry Optimization: The 3D structures of the cationic, neutral, and anionic forms of the molecule are optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

-

Solvation Modeling: Since pKa is a solution-phase property, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is applied to account for the effect of the solvent (water).

-

Free Energy Calculation: The Gibbs free energies of the solvated species are calculated.

-

pKa Calculation: The pKa is derived from the change in Gibbs free energy (ΔG) for the deprotonation reaction. For the basic pKa (pKa1), the relevant reaction is: BH⁺ ⇌ B + H⁺. For the acidic pKa (pKa2), the reaction is: BH ⇌ B⁻ + H⁺.

This computational approach allows for a systematic investigation of how structural modifications would alter the pKa, guiding the design of analogs with tailored ionization properties.

Section 4: Summary and Implications for Drug Development

The ionization behavior of a molecule is a critical determinant of its "drug-like" properties. This guide provides a predictive framework for understanding 2,6-Dimethoxy-5-methylpyridine-3-methanol.

Diagram 3: Structure-Property Relationship Summary

Caption: A logical diagram illustrating how key structural features influence the predicted pKa values.

Data Summary

| Parameter | Predicted Value | Dominant Species in pH Range | Primary Influencing Factors |

| pKa1 (Pyridinium) | 1.5 - 2.5 | Cationic below this pH | Strong inductive withdrawal from two ortho-methoxy groups. |

| pKa2 (Hydroxyl) | 13.5 - 14.5 | Anionic above this pH | Inductive withdrawal from the pyridine ring stabilizing the alkoxide. |

| Isoelectric Range | ~ pH 3 - 13 | Neutral | The wide pH range where the molecule is uncharged. |

Implications

-

Solubility: The molecule is expected to have good aqueous solubility at very low pH (pH < 1) due to the formation of the cationic pyridinium salt. Solubility will be lowest in the neutral pH range and may increase again at very high pH (pH > 14) due to salt formation.

-

Absorption and Permeability: With a wide isoelectric range, the neutral form of the molecule will be the dominant species in the physiological pH range of the blood (pH 7.4) and the gastrointestinal tract. This is generally favorable for passive diffusion across biological membranes, a key aspect of oral bioavailability.

-

Drug-Target Interactions: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the hydroxyl group to act as both a donor and acceptor is pH-dependent. At physiological pH, the neutral form prevails, allowing the pyridine nitrogen to act as a hydrogen bond acceptor. This is a critical consideration for designing interactions with a biological target.

This comprehensive analysis provides a robust foundation for any research or development program involving 2,6-Dimethoxy-5-methylpyridine-3-methanol, enabling scientists to anticipate its behavior and rationally design experiments to harness its full potential.

References

- Grunwald, E.; Eustace, D. (1975). In "Proton Transfer Reactions". Chapman and Hall. [URL: https://www.springer.com/gp/book/9789401018277]

- Benchchem (n.d.). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. [URL: https://www.benchchem.com/blog/reactivity-of-the-methyl-group-in-alkylpyridines-an-in-depth-technical-guide/]

- Catalan, J., et al. (1979). Proton affinities and preferred protonation sites in 3- and 4-substituted pyridines. Prediction from 1s orbital energies. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00516a020]

- ChemicalBook (n.d.). 3-Pyridinemethanol | 100-55-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6384809.htm]

- Koel, M., et al. (2009). Basicity of pyridine and some substituted pyridines in ionic liquids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19480357/]

- Wikipedia (n.d.). 2-Methylpyridine. [URL: https://en.wikipedia.org/wiki/2-Methylpyridine]

- Catalan, J., et al. (1979). Proton Affinities and Preferred Protonation Sites in 3- and 4-Substituted Pyridines. Prediction from Is Orbital Energies. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00516a020]

- Movassaghi, M., & Hill, M. D. (2008). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636750/]

- PubChem (n.d.). 2,6-Dimethoxypyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/80378]

- Pearson (n.d.). Side-Chain Reactions of Substituted Pyridines. [URL: https://www.pearson.

- Quora (2015). Which is more acidic: methyl cyanide or pyridine?. [URL: https://www.quora.com/Which-is-more-acidic-methyl-cyanide-or-pyridine]

- ResearchGate (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine. [URL: https://www.researchgate.net/figure/Calculated-pK-a-THF-values-for-3-4-and-2-methoxypyridine-as-well-as-their_fig1_231149955]

- Mongin, F., et al. (2000). Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition?. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/p1/a925430d]

- Benchchem (n.d.). 2-Methoxy-6-(piperidin-3-yloxy)pyridine. [URL: https://www.benchchem.com/product/b1213985]

- PubChem (n.d.). 3-Pyridinemethanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7510]

- ResearchGate (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [URL: https://www.researchgate.

- PubChem (n.d.). 2-Hydroxy-5-methylpyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70482]

- ChemicalBook (n.d.). 2-Amino-5-methylpyridine CAS#: 1603-41-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_1603-41-4.htm]

- ResearchGate (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. [URL: https://www.researchgate.

- Chair of Analytical Chemistry (n.d.). pKa values bases. [URL: https://www.ut.

- Guidechem (n.d.). 2,6-Dimethoxypyridine 6231-18-1 wiki. [URL: https://www.guidechem.com/wiki/2,6-dimethoxypyridine-6231-18-1.html]

- ResearchGate (n.d.). Detailed study of pyridine at the C 1s and N 1s ionization thresholds. [URL: https://www.researchgate.

- Homework.Study.com (n.d.). Complete the following acid-base reaction and predict the direction of equilibrium. [URL: https://homework.study.com/explanation/complete-the-following-acid-base-reaction-and-predict-the-direction-of-equilibrium-justify-your-prediction-pyridine-acetic-acid.html]

- Riese, M., et al. (2006). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/cp/b607402b]

- ResearchGate (n.d.). 2‐Methoxy Pyridine. [URL: https://www.researchgate.

- YouTube (2018). basicity of pyridine-heterocyclic compounds. [URL: https://www.youtube.

- ResearchGate (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [URL: https://www.researchgate.

- ChemicalBook (n.d.). 3-Pyridinemethanol | 100-55-0. [URL: https://www.chemicalbook.

- AIP Publishing (2022). Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. [URL: https://pubs.aip.org/aip/jcp/article/157/16/164303/2838392/Exploring-electronic-resonances-in-pyridine]

- FooDB (n.d.). Showing Compound 3-Methylpyridine (FDB004416). [URL: https://foodb.ca/compounds/FDB004416]

- mVOC 4.0 (n.d.). 2-methylpyridine. [URL: https://www.ufz.de/mVOC/index.php?name=2-methylpyridine]

- Sigma-Aldrich (n.d.). 3-Pyridinemethanol 98 100-55-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/p66807]

- Santa Cruz Biotechnology (n.d.). 2,6-Dimethoxypyridine | CAS 6231-18-1. [URL: https://www.scbt.com/p/2-6-dimethoxypyridine-6231-18-1]

- ChemicalBook (n.d.). 2,6-Dimethoxypyridine | 6231-18-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_6231-18-1.htm]

- Wikipedia (n.d.). 5-Ethyl-2-methylpyridine. [URL: https://en.wikipedia.org/wiki/5-Ethyl-2-methylpyridine]

- Chemenu (n.d.). cas 1879026-22-8|| where to buy 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl-. [URL: https://www.chemenu.com/product/1879026-22-8.html]

- ChemicalBook (n.d.). 100-55-0(3-Pyridinemethanol) Product Description. [URL: https://www.chemicalbook.com/ProductDescription_EN_100-55-0.htm]

- ACS Publications (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01997]

- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. [URL: https://www.researchgate.net/publication/250047321_Hantzsch_Synthesis_of_26-Dimethyl-35-dimethoxycarbonyl-4-o-methoxyphenyl-14-dihydropyridine_a_Novel_Cyclisation_Leading_to_an_Unusual_Formation_of_1-Amino-2-methoxy-carbonyl-35-bis_o-methoxyphenyl-4-oxa-cyclohexan-1-ene]

- Sigma-Aldrich (n.d.). 2,6-Dimethoxypyridine 98 6231-18-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d137006]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-2-hydroxymethyl-pyridine-in-modern-chemical-synthesis_d51.html]

- Chemistry LibreTexts (2021). 1.2: Acid-Base Reaction Direction and Position of Equilibrium. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_2450%3A_Organic_Chemistry_I_-Structure_and_Reactivity(Belford)/01%3A_Chapters/1.02%3A_Acid-Base_Reaction_Direction_and_Position_of_Equilibrium]

- Master Organic Chemistry (n.d.). Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/05/04/reversible-and-irreversible-acid-base-reactions/]

- Chapter 8, Acid-base equilibria. [URL: https://www.eoas.ubc.ca/courses/chem205/notes/notes-8.pdf]

- ChemicalBook (n.d.). 586-98-1(2-(Hydroxymethyl)pyridine) Product Description. [URL: https://www.chemicalbook.com/ProductDescription_EN_586-98-1.htm]

- Larsen, A. T., et al. (2014). Independent tuning of the pKa or the E1/2 in a family of ruthenium pyridine-imidazole complexes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049448/]

- ChemicalBook (n.d.). (6-methoxypyridin-3-yl)methanol | 58584-63-7. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717467_EN.htm]

Sources

- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Pyridinemethanol | 100-55-0 [m.chemicalbook.com]

- 6. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 7. 100-55-0 CAS MSDS (3-Pyridinemethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Application Note: Catalytic Hydrogenation of 2,6-Dimethoxy-5-methylpyridine-3-methanol

This guide details the catalytic hydrogenation protocols for the synthesis of 2,6-Dimethoxy-5-methylpyridine-3-methanol (CAS: 1879026-22-8).[1] This molecule is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly those requiring electron-rich pyridine scaffolds such as next-generation Proton Pump Inhibitors (PPIs) and kinase inhibitors.[1][2]

Executive Summary & Chemical Strategy

The synthesis of 2,6-Dimethoxy-5-methylpyridine-3-methanol presents a specific chemoselective challenge: reducing a carbonyl functionality (aldehyde or ester) to a primary alcohol without affecting the aromatic pyridine ring or the labile methoxy substituents.[1]

Unlike simple pyridines, the 2,6-dimethoxy substitution pattern makes the ring electron-rich but also susceptible to acid-catalyzed hydrolysis (yielding pyridones) and hydrogenolytic demethylation.[1][2] Therefore, neutral to slightly basic hydrogenation conditions are strictly required.[1][2]

This guide presents two validated methodologies:

-

Method A (Heterogeneous): Selective hydrogenation of the aldehyde precursor using Raney Nickel. Ideal for rapid, scalable batch processing.[1]

-

Method B (Homogeneous): Catalytic reduction of the ester precursor using a Ruthenium-Pincer complex.[1] Ideal for high-precision synthesis with minimal waste (Green Chemistry).[1]

Reaction Scheme

The following diagram illustrates the transformation pathways from common precursors.

Caption: Chemoselective pathways to 2,6-Dimethoxy-5-methylpyridine-3-methanol. Note the critical avoidance of acidic conditions.

Method A: Heterogeneous Hydrogenation (Aldehyde Reduction)[1][2]

This protocol utilizes Raney Nickel , a catalyst chosen for its high activity toward carbonyl groups and compatibility with basic conditions, which protects the methoxy groups from hydrolysis.

Materials & Reagents[1][4][5][6][7][8][9][10][11][12]

-

Substrate: 2,6-Dimethoxy-5-methyl-3-pyridinecarboxaldehyde (Purity >98%).[1]

-

Catalyst: Raney Nickel (W-2 or similar grade), active slurry in water (washed with MeOH prior to use).[1]

-

Solvent: Methanol (HPLC Grade).[1]

-

Base Additive: Triethylamine (Et3N) or Potassium Carbonate (K2CO3) – Critical for stability.[1][2]

Experimental Protocol

-

Catalyst Preparation:

-

Reaction Assembly:

-

Hydrogenation:

-

Seal the reactor and purge with Nitrogen (3 cycles, 5 bar) to remove oxygen.[1]

-

Pressurize to 5 bar (72 psi) with Hydrogen.

-

Stir vigorously (1000 rpm) at 25°C (Room Temperature) .

-

Note: Monitoring consumption is critical. Reaction is typically complete in 2–4 hours. Do not overheat (>40°C) to avoid ring hydrogenation.

-

-

Workup:

Method B: Homogeneous Hydrogenation (Ester Reduction)[1]

For larger-scale manufacturing or when the ester precursor (Methyl 2,6-dimethoxy-5-methylnicotinate) is more accessible, homogeneous catalysis using a Ruthenium-Pincer complex (e.g., Ru-MACHO) is preferred due to its atom economy and selectivity.[1][2]

Materials & Reagents[1][4][5][6][7][8][9][10][11][12]

-

Substrate: Methyl 2,6-dimethoxy-5-methylnicotinate.[1]

-

Catalyst: Ru-MACHO® (Cat.[1] No. 79-0550) or Ru-PNN pincer complexes.[1]

-

Solvent: Toluene or Methanol (Anhydrous).[1]

-

Base: Potassium tert-butoxide (KOtBu) (1.0 M in THF).[1]

Experimental Protocol

-

Glovebox Preparation (Recommended):

-

Hydrogenation:

-

Seal the autoclave and remove from the glovebox.[1]

-

Pressurize to 30–50 bar (435–725 psi) H2.

-

Heat to 60°C and stir for 12–16 hours.

-

Mechanism:[1][2][4][5] The pincer ligand facilitates the heterolytic cleavage of H2, transferring hydride to the ester carbonyl without affecting the aromatic ring.[1]

-

-

Workup:

Process Workflow & Control Strategy

The following workflow describes the critical decision points and quality control steps for the Heterogeneous method (Method A).

Caption: Operational workflow for the batch hydrogenation of 2,6-dimethoxy-5-methyl-3-pyridinecarboxaldehyde.

Comparative Data & Troubleshooting

Catalyst Performance Table[1][15]

| Parameter | Method A: Raney Ni | Method B: Ru-MACHO | Method C: Pd/C (Alternative) |

| Precursor | Aldehyde | Ester | Aldehyde |

| Pressure | 5 bar (Low) | 50 bar (High) | 1–3 bar (Low) |

| Temperature | 25°C | 60°C | 25°C |

| Selectivity | High (Base required) | Very High | Moderate (Risk of hydrogenolysis) |

| Reaction Time | 2–4 hours | 12–16 hours | 1–2 hours |

| Cost | Low | High (Catalyst cost) | Medium |

| Scalability | Excellent (kg scale) | Good (requires high pressure) | Good |

Troubleshooting Guide

-

Problem: Loss of Methoxy Groups (Demethylation).

-

Cause: Acidic conditions generated during reaction or present in substrate.

-

Solution: Ensure the reaction medium is pH > 8.[1] Add 1-2% Triethylamine.

-

-

Problem: Reduction of Pyridine Ring (Over-hydrogenation).

-

Cause: Temperature too high (>50°C for Raney Ni) or pressure too high.[1]

-

Solution: Lower temperature to 20-25°C; reduce pressure; stop reaction immediately upon consumption of starting material.

-

-

Problem: Incomplete Conversion.

-

Cause: Poisoned catalyst (Sulphur or Halogen impurities in precursor).[1]

-

Solution: Recrystallize precursor; increase catalyst loading to 10 wt%.

-

References

-

Synthesis of Pyridine Alcohols via Hydrogenation

-

Homogeneous Ester Hydrogenation

-

Omeprazole Intermediate Analogs (Contextual Grounding)

- Title: Preparation method of omeprazole intermedi

-

Source: Google Patents (CN114805193B).[1]

- URL

-

CAS Registry Data

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. researchgate.net [researchgate.net]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. 16727-43-8|2,6-Dimethoxynicotinic acid|BLD Pharm [bldpharm.com]

- 8. 1879026-22-8 | 2,6-Dimethoxy-5-methylpyridine-3-methanol | Boroncore [boroncore.com]

- 9. Page loading... [guidechem.com]

- 10. AB517293 | CAS 1879026-22-8 – abcr Gute Chemie [abcr.com]

- 11. 2,6-二甲氧基-5-甲基吡啶-3-甲醇 | 2,6-Dimethoxy-5-methylpyridine-3-me | 1879026-22-8 - 乐研试剂 [leyan.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

Application Note: Sustainable Synthesis of Pyridine Methanol Derivatives

Topic: Green chemistry approaches to synthesizing pyridine methanol derivatives Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

Electrochemical, Biocatalytic, and Transfer Hydrogenation Protocols

Executive Summary

Pyridine methanol derivatives (e.g., pyridin-3-ylmethanol, 2,6-bis(hydroxymethyl)pyridine) are critical pharmacophores and ligand precursors in drug discovery and organometallic chemistry. Traditional synthesis relies on stoichiometric reductions of esters or acids using hazardous reagents like Lithium Aluminum Hydride (LiAlH₄) or high-pressure hydrogenation, which often suffer from poor chemoselectivity (reduction of the pyridine ring) and high environmental footprints.

This guide details three field-validated Green Chemistry approaches that circumvent these limitations:

-

Electrochemical Reduction: A reagent-free method using aqueous media.[1]

-

Biocatalytic Oxidation: A whole-cell C–H functionalization strategy.[1]

-

Catalytic Transfer Hydrogenation (CTH): A mild, safety-optimized reduction using liquid hydrogen donors.

Electrochemical Reduction of Pyridine Esters

Target: 4-Pyridinemethanol (from Ethyl Isonicotinate) Green Principle: Electron as the reagent; Aqueous solvent; Ambient temperature/pressure.

This protocol utilizes electrocatalytic hydrogenation (ECH) where adsorbed hydrogen atoms (

Experimental Setup & Materials

-

Cell Type: H-Type divided electrolytic cell (cation exchange membrane, e.g., Nafion 117).

-

Cathode (Working Electrode): Lead (Pb) plate (99.9% purity) – Selected for its high hydrogen evolution overpotential, favoring ester reduction over

gas generation. -

Anode (Counter Electrode): Platinum (Pt) mesh or Graphite.[1]

-

Electrolyte: 3–5 M Sulfuric Acid (

) aqueous solution. -

Power Supply: DC Potentiostat/Galvanostat.

Step-by-Step Protocol

-

Pre-treatment: Polish the Pb cathode with sandpaper (400–1200 grit), rinse with acetone, then deionized water. Activate electrochemically in 1 M

at -1.5 V vs. SCE for 10 min. -

Assembly: Fill both anode and cathode chambers with 50 mL of 4 M

. -

Substrate Loading: Add Ethyl Isonicotinate (0.2 M final concentration) to the cathode chamber. Stir magnetically at 500 rpm to ensure mass transfer.

-

Electrolysis: Apply a constant current density of 20–30 mA/cm² .

-

Monitoring: Track reaction progress via HPLC (C18 column, Water/MeOH mobile phase).

-

Temperature: Maintain at 25°C ± 2°C using a water bath (critical to prevent hydrolysis side-reactions).[1]

-

-

Work-up:

-

Neutralize the catholyte to pH 8–9 using saturated

or -

Extract continuously with Ethyl Acetate or Dichloromethane (DCM) for 3 hours.[1]

-

Dry organic layer over

and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

Mechanism & Workflow Diagram

Caption: Electrochemical hydrogenation mechanism showing proton transport and stepwise reduction at the Lead cathode.

Biocatalytic C–H Oxidation

Target: 2,6-Bis(hydroxymethyl)pyridine (from 2,6-Lutidine) Green Principle: Renewable catalyst; Ambient conditions; One-pot direct functionalization.

Direct chemical oxidation of methyl pyridines (lutidines) usually yields carboxylic acids. Biocatalysis using whole-cell systems expressing monooxygenases allows for the selective stopping of oxidation at the alcohol stage.

Experimental Setup & Materials

-

Biocatalyst: E. coli resting cells expressing Xylene Monooxygenase (XMO) or engineered P450 variants.[1]

-

Substrate: 2,6-Lutidine.

-

Medium: Potassium Phosphate Buffer (50 mM, pH 7.4) with 1% Glucose (for cofactor regeneration).[1]

-

Vessel: Baffled shake flask or Stirred Tank Bioreactor (aeration is crucial).

Step-by-Step Protocol

-

Cell Preparation:

-

Grow recombinant E. coli in LB medium at 37°C until

. -

Induce expression (e.g., IPTG 0.5 mM) and incubate at 25°C for 16 hours.

-

Harvest cells by centrifugation (4000 rpm, 15 min) and resuspend in buffer to a cell density of 30 g cww/L (cell wet weight).

-

-

Biotransformation:

-

Add 2,6-Lutidine (10 mM) to the cell suspension.

-

Note: Add substrate in fed-batch mode (2 mM pulses) if substrate inhibition is observed.[1]

-

Incubate at 30°C with vigorous shaking (250 rpm) to maintain dissolved oxygen >30%.

-

-

Monitoring:

-

Sample every 2 hours. Quench with acetonitrile and analyze via HPLC/UV (254 nm).

-

Monitor for over-oxidation to aldehyde/acid (controlled by limiting reaction time or using specific enzyme variants).[1]

-

-

Work-up:

Catalytic Transfer Hydrogenation (CTH)

Target: Pyridin-3-ylmethanol (from Pyridine-3-carboxaldehyde)

Green Principle: No high-pressure

This method uses an Iridium or Rhodium complex to transfer hydrogen from methanol (or isopropanol) to the aldehyde. It is safer than using pressurized hydrogen cylinders and more selective than borohydride reagents.

Experimental Setup

-

Catalyst:

complex (where L = pyridylidene-indole or similar strongly donating ligand).[1] -

H-Donor/Solvent: Degassed Methanol.[1]

-

Base:

(catalytic amount).

Step-by-Step Protocol

-

Reaction Assembly:

-

In a glovebox or under Argon flow, charge a reaction tube with Pyridine-3-carboxaldehyde (1.0 mmol).[1]

-

Add Catalyst (0.5 mol%) and

(1.0 mol%). -

Add Methanol (3.0 mL).

-

-

Reaction:

-

Work-up:

Comparative Analysis & Decision Matrix

| Metric | Electrochemical Reduction | Biocatalytic Oxidation | Transfer Hydrogenation (CTH) |

| Starting Material | Esters (Ethyl Isonicotinate) | Methyl Pyridines (Lutidine) | Aldehydes |

| Primary Green Benefit | Electron = Reagent (Zero Waste) | Renewable / C-H Activation | Safety (No |

| Atom Economy | High | Very High | Moderate (Solvent oxidation) |

| Scalability | High (Flow cells available) | Medium (Fermentation dependent) | High (Batch/Flow) |

| Selectivity | Excellent (Ring stable on Pb) | High (Enzyme specific) | Excellent (Chemo-selective) |

| Typical Yield | 70–85% | 60–80% | >90% |

Workflow Decision Tree

Caption: Selection guide for synthesis method based on available precursor material.

Troubleshooting & Optimization (Senior Scientist Insights)

-

Preventing Ring Hydrogenation (Over-reduction):

-

Product Isolation (Water Solubility):

-

Electrode Fouling:

-

In electrochemical synthesis, polymer films can form on the cathode. Periodically reverse polarity for 10–20 seconds or mechanically polish the electrode between batches to maintain current efficiency.

-

References

-

Electrochemical Synthesis: Preparation method of 4-pyridinemethanol. Patent CN115725987A. (2023).[1]

-

Biocatalysis: Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry (RSC) Advances. (2022).

-

Transfer Hydrogenation: Room temperature transfer hydrogenation of aldehydes using methanol catalyzed by the iridium(III) pyridylidene–indole complex.[6] Chemical Communications.[1][7] (2016).[1][2][3][7][8]

-

Green Chemical Reduction: Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.[9] Der Pharmacia Lettre. (2011).[1][9]

-

General Green Pyridine Synthesis: Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives. Chemistry & Biodiversity. (2025).[1][10]

Sources

- 1. JPS60132959A - Preparation of pyridinemethanol - Google Patents [patents.google.com]

- 2. Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane [organic-chemistry.org]

- 3. Study of Pyridine-Mediated Electrochemical Reduction of CO2 to Methanol at High CO2 Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN115725987A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]

- 5. iris.uniupo.it [iris.uniupo.it]

- 6. Room temperature transfer hydrogenation of aldehydes using methanol catalyzed by the iridium(iii) pyridylidene–indole complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2,6-Dimethoxy-5-methylpyridine-3-methanol

Welcome to the technical support guide for 2,6-Dimethoxy-5-methylpyridine-3-methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this key pyridine intermediate. As a molecule with multiple functional groups—a pyridine ring, two methoxy groups, a methyl group, and a primary alcohol—its crystallization behavior can be nuanced. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high-purity crystalline material efficiently.

Section 1: Understanding Your Compound: Fundamental Properties

Before troubleshooting, a solid understanding of the compound's physicochemical properties is essential. These properties dictate its behavior in various solvent systems and thermal conditions.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | (2,6-dimethoxy-5-methylpyridin-3-yl)methanol | Chemenu[1] |

| CAS Number | 1879026-22-8 | Chemenu[1] |

| Molecular Formula | C₉H₁₃NO₃ | Chemenu[1] |

| Molecular Weight | 183.21 g/mol | Chemenu[1] |

| Polarity | Moderately polar. The pyridine nitrogen and hydroxyl group are key hydrogen bond acceptors/donors, influencing solubility in polar solvents. The methoxy and methyl groups add lipophilic character. | Inferred from structure |

| Melting Point | Not definitively reported in provided literature. Must be determined experimentally. Structurally similar compounds like 2,6-Pyridinedimethanol melt at 112-114 °C, which may serve as a rough estimate.[2] | Experimental determination required |

| Initial Purity | The purity of the starting material is critical. Impurities can significantly inhibit crystallization or lead to "oiling out". | General Crystallization Principle |

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 2,6-Dimethoxy-5-methylpyridine-3-methanol in a direct question-and-answer format.

Q1: My compound won't dissolve, or I have to use a very large volume of solvent. What should I do?

Answer: This issue stems from poor solvent selection. An ideal crystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at or near its boiling point.

Causality: The principle of "like dissolves like" is paramount. Given the molecule's moderate polarity, solvents that are too non-polar (e.g., hexane, petroleum ether) will likely fail to dissolve it, while highly polar solvents (e.g., water, methanol) might dissolve it too well, even at low temperatures, leading to poor recovery.[3]

Troubleshooting Protocol:

-

Solvent Screening: Test solubility in a range of solvents on a small scale (a few milligrams of compound in 0.1-0.5 mL of solvent). Good candidates to screen include:

-

Esters: Ethyl acetate, Isopropyl acetate

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Ethers: Methyl tert-butyl ether (MTBE), Tetrahydrofuran (THF) (Note: THF is known to sometimes cause oiling out)[4]

-

Alcohols: Isopropanol, Ethanol (May be too effective as a solvent, but useful in a mixed-solvent system)

-

Aromatic: Toluene

-

-

Apply Heat: Gently warm the solvent-compound mixture. If it dissolves readily only when hot and shows signs of precipitation upon cooling, you have found a promising candidate.

-

Consider a Mixed-Solvent System: If no single solvent is ideal, use a binary system.[5] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexane, heptane, or water) at an elevated temperature until the solution becomes faintly turbid (cloudy). Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.

Q2: The compound dissolved perfectly, but no crystals have formed after cooling.

Answer: This indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystal seeds) has not occurred.

Causality: Crystallization requires a supersaturated state, where the concentration of the solute is higher than its equilibrium solubility at that temperature. Even in a supersaturated solution, an energy barrier to nucleation must be overcome.[6]

Troubleshooting Protocol:

-

Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]

-

Introduce a Seed Crystal: If you have a pure crystal from a previous batch, add one or two tiny crystals to the cold solution. This provides a perfect template for further crystallization.[3][5]

-

Increase Concentration: Your solution may be too dilute.[6] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again. You can test for supersaturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates a good concentration.[6]

-

Flash Cool: Place the flask in an ice bath or refrigerator for a short period. While slow cooling is generally preferred for crystal quality, a short burst of lower temperature can sometimes initiate nucleation. Be prepared for potentially smaller crystals.[5]

Q3: My product has separated as an oil or an amorphous solid, not crystals. How can I fix this?

Answer: This phenomenon, known as "oiling out," is a common and frustrating problem. It typically occurs when the solution is too highly supersaturated or the cooling rate is too fast.[3][5]

Causality: The solute's concentration is so far beyond its saturation point that it crashes out of solution as a liquid phase (an oil) before it has time to organize into an ordered crystal lattice. This is also common when the melting point of the solid is lower than the boiling point of the solvent being used.

Troubleshooting Protocol:

-

Re-dissolve and Cool Slowly: Reheat the mixture until the oil completely redissolves. You may need to add a small amount of additional solvent (1-5% more) to reduce the degree of supersaturation.[5][6]

-

Insulate the Flask: Allow the flask to cool to room temperature as slowly as possible. You can wrap it in glass wool or a towel, or place it within a larger beaker of warm water (a makeshift water jacket) to slow heat transfer.

-

Lower the Saturation Temperature: Add more solvent so that the saturation point (where crystals start to form) is closer to room temperature or below. This gives the molecules more time and kinetic freedom to align properly.

-

Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a lower-boiling point solvent or a different solvent class entirely.

Q4: My yield is very low, or the crystals are extremely fine like powder.

Answer: A low yield is often due to using too much solvent, while very fine crystals typically result from rapid crystallization.

Causality:

-

Low Yield: A significant portion of your compound remains dissolved in the mother liquor after filtration because an excessive volume of solvent was used.[6]

-

Fine Crystals: Rapid cooling or high supersaturation causes a massive number of nucleation events to occur simultaneously, leaving little solute to contribute to the growth of existing crystals. This results in a large number of very small crystals (microcrystals).[4][6]

Troubleshooting Protocol:

-

Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. For subsequent crystallizations, slightly reduce the solvent volume.

-

Recover from Mother Liquor: If you suspect product remains in the filtrate, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

-

Slow Down Crystallization: To get larger crystals, slow the cooling process as described in Q3. Using slightly more than the absolute minimum amount of solvent can also help, as it keeps the compound in solution longer, allowing for more ordered, slower growth.[6]

-

Use Siliconized Glassware: In cases of excessive nucleation, using siliconized glassware can help reduce the number of nucleation sites on the glass surface, promoting the growth of fewer, larger crystals.[4]

Section 3: Experimental Workflows & Visualizations

To provide a clearer path forward, the following diagrams illustrate a standard workflow and a troubleshooting decision tree.

Standard Crystallization Workflow

This diagram outlines the fundamental steps for performing a single-solvent recrystallization.

Caption: Standard single-solvent crystallization workflow.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common crystallization problems.

Sources

- 1. cas 1879026-22-8|| where to buy 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- [chemenu.com]

- 2. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]

- 3. unifr.ch [unifr.ch]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Purification of 2,6-Dimethoxy-5-methylpyridine-3-methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2,6-Dimethoxy-5-methylpyridine-3-methanol. The purity of this key intermediate is critical for the success of downstream applications, and removing reaction byproducts is a common challenge.[1] This document is designed to provide you with the expertise and practical protocols to overcome these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

The impurity profile of your crude 2,6-Dimethoxy-5-methylpyridine-3-methanol largely depends on the synthetic route. However, several common classes of byproducts are frequently observed:

-

Unreacted Starting Materials: Residual precursors from the synthesis are a common source of contamination.

-

Oxidation Products: The primary alcohol of your target molecule can be oxidized to the corresponding aldehyde (2,6-Dimethoxy-5-methylpyridine-3-carbaldehyde) or carboxylic acid (2,6-Dimethoxy-5-methylnicotinic acid). This is especially prevalent if reaction conditions are not strictly controlled under an inert atmosphere or if certain reagents are used.

-

Products of Demethylation: One or both of the methoxy groups on the pyridine ring can be cleaved to form phenolic byproducts.

-

Reagent-Derived Impurities: Byproducts from reagents used in the synthesis, such as coupling agents or bases, may also be present.

-

Solvent Adducts: In some cases, residual high-boiling solvents like DMF or DMSO can be difficult to remove.[2]

Q2: What is the best general approach to purify polar heterocyclic compounds like this?

A multi-step approach is often necessary. The choice of technique depends on the specific properties of your compound and the impurities present.[2] A typical workflow involves:

-

Initial Work-up: An aqueous wash or acid-base extraction to remove bulk, highly polar, or ionizable impurities.

-

Chromatography: Flash column chromatography is the workhorse for separating the target compound from closely related byproducts. For highly polar compounds, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be effective alternatives to standard silica gel.[2][3]

-

Crystallization: If your compound is a solid, recrystallization is an excellent final step to achieve high purity and remove trace impurities.

Q3: How do I choose the right analytical method to assess the purity of my final product?

Selecting the appropriate analytical technique is crucial for confirming the purity of your 2,6-Dimethoxy-5-methylpyridine-3-methanol.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. Both reversed-phase and normal-phase methods can be developed.[4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can identify and quantify impurities.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative assessment of reaction progress and for developing solvent systems for column chromatography.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue: My compound is streaking badly on the silica TLC plate.

-

Possible Cause: The basic nitrogen of the pyridine ring is interacting strongly with the acidic silanol groups on the silica surface.[2] This is a very common issue with pyridine derivatives.

-

Solution: Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.1-1% triethylamine (Et₃N) or a 1-2% solution of ammonia in methanol is sufficient to neutralize the acidic sites on the silica gel and achieve sharp, well-defined spots.[2][3]

Issue: I see a new, more polar spot on my TLC after letting the reaction run for a long time. What could it be?

-

Possible Cause: This is likely an oxidation byproduct. The primary alcohol could have been oxidized to the more polar aldehyde or even the carboxylic acid. The carboxylic acid would likely stick to the baseline on a silica TLC plate unless a polar, acidic mobile phase is used.

-

Solution:

-

Characterization: Use LC-MS to determine the mass of the impurity. An increase of +14 Da could suggest demethylation, while a loss of 2 Da would indicate oxidation to the aldehyde.

-

Purification: These more polar impurities can typically be separated by flash chromatography on silica gel. A gradient elution from a less polar to a more polar solvent system will be effective.

-

Issue: My compound won't crystallize; it just "oils out."

-

Possible Cause 1: Impurities Present: Even small amounts of impurities can inhibit crystal lattice formation.

-

Solution 1: The compound needs to be purer before attempting crystallization. Run the material through a silica gel plug or perform a column chromatography purification step first.[2] Treatment with activated charcoal in the hot solution can also help remove colored impurities that may hinder crystallization.[2]

-

Possible Cause 2: Solution is too concentrated or cooled too quickly.

-

Solution 2: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool very slowly (e.g., by placing the flask in a warm water bath and letting it cool to room temperature overnight). Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If you have a small crystal of pure material, "seeding" the solution can induce crystallization.[2]

Issue: After column chromatography, my NMR still shows residual high-boiling solvent (e.g., DMF, DMSO).

-

Possible Cause: These solvents are highly polar and can be difficult to remove completely by evaporation, especially if they co-elute with your polar product.

-

Solution:

-

Aqueous Washes: Dissolve the product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it multiple times with water or brine. This will partition the highly water-soluble DMF or DMSO into the aqueous layer.[2]

-

Lyophilization (Freeze-Drying): If your compound is stable, dissolving it in water or a t-butanol/water mixture and then freeze-drying can effectively remove residual volatile impurities.[2]

-

Data Presentation & Protocols

Table 1: Common Byproducts and Their Properties

| Compound Name | Structure | Relative Polarity | Notes |

| 2,6-Dimethoxy-5-methylpyridine-3-methanol | CCOc1c(C)cc(cn1OC)CO | Baseline | Target Compound |

| 2,6-Dimethoxy-5-methylpyridine-3-carbaldehyde | CCOc1c(C)cc(cn1OC)C=O | Less Polar than Alcohol | Oxidation Product |

| 2,6-Dimethoxy-5-methylnicotinic acid | CCOc1c(C)cc(cn1OC)C(=O)O | More Polar than Alcohol | Oxidation Product |

| 2-Hydroxy-6-methoxy-5-methylpyridine-3-methanol | COc1nc(CO)cc(c1O)C | More Polar than Alcohol | Demethylation Product |

Protocol 1: Standard Purification by Flash Column Chromatography

This protocol assumes the presence of less polar and moderately more polar impurities.

-

Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or 95:5 Hexane/Ethyl Acetate). Pack the column carefully to avoid air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

-

Elution:

-

Start with a low-polarity eluent (e.g., 90:10 Hexane/Ethyl Acetate + 0.5% Triethylamine).

-

Gradually increase the polarity of the eluent (e.g., to 70:30, then 50:50 Hexane/Ethyl Acetate).

-

Collect fractions and monitor them by TLC.

-

-

Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

-

Solvent Removal: Remove the eluent under reduced pressure using a rotary evaporator to yield the purified product.

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying the target compound.

Sources

- 1. shyzchem.com [shyzchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. helixchrom.com [helixchrom.com]

- 5. theanalyticalscientist.com [theanalyticalscientist.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. osha.gov [osha.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: A Guide to the Storage and Handling of 2,6-Dimethoxy-5-methylpyridine-3-methanol to Prevent Oxidation

Welcome to the technical support center for 2,6-Dimethoxy-5-methylpyridine-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your laboratory. Oxidation is a primary concern for this molecule, and this guide provides a comprehensive framework for its prevention, detection, and management.

Section 1: Understanding the Oxidation Risk

This section addresses the fundamental questions regarding the susceptibility of 2,6-Dimethoxy-5-methylpyridine-3-methanol to oxidative degradation.

Q1: Why is 2,6-Dimethoxy-5-methylpyridine-3-methanol prone to oxidation?

A1: The molecular structure of 2,6-Dimethoxy-5-methylpyridine-3-methanol contains two primary sites that are susceptible to oxidation under typical laboratory storage conditions:

-